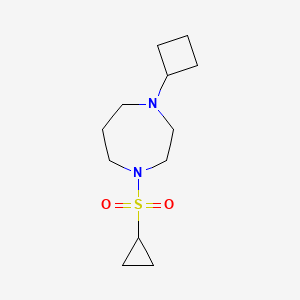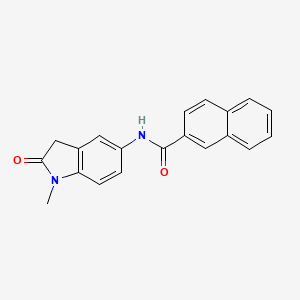
N-(1-methyl-2-oxoindolin-5-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-Methyl-2-oxoindolin-5-yl)-2-naphthamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of similar compounds. For instance, the first paper discusses the effects of a derivative of 2-oxoindolin, specifically N-(1-naphthyl)amide-2-oxoindolin-3-glyoxylic acid, on the monoaminergic system in rats with experimental neurosis . This suggests that compounds within this family, including this compound, may have biological activity and could potentially affect neurotransmitter levels.
Synthesis Analysis
The synthesis of related compounds involves catalytic reactions, as described in the second paper, where naphthylamines are heterocyclized with diols in the presence of an iridium chloride/BINAP system . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions. The high yields reported for the synthesis of benzoquinoline derivatives indicate that the catalytic system is efficient and could be a promising route for synthesizing similar indole-based amides.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structure of related compounds, such as benzoindoles, is synthesized and presumably characterized . The indole core is a common feature in these molecules, and the substitution patterns on the indole and naphthyl rings can significantly influence the chemical and physical properties of the compounds.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the first paper indicates that the related compound N-(1-naphthyl)amide-2-oxoindolin-3-glyoxylic acid can interact with biological systems, suggesting that it may undergo metabolic reactions involving enzymes . The second paper implies that the synthesized benzoindoles could potentially participate in further chemical transformations, given the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, based on the properties of structurally similar compounds, it can be inferred that the solubility, melting point, and stability of this compound would be influenced by its molecular structure, particularly the functional groups and their positions on the indole and naphthyl rings. The presence of the amide group suggests the possibility of hydrogen bonding, which could affect the compound's solubility and boiling point .
科学的研究の応用
Neurological Research
- Monoamine Exchange in Experimental Neurosis : Research by Lutsenko et al. (2017) found that N-(1-naphthyl) amide-2-oxoindolin-3-glyoxylic acid, a related compound, effectively adjusts the level of monoamines in the blood. This adjustment has implications for the treatment of neurological disorders like anxiety, as the compound influences neurotransmitters like adrenaline, noradrenaline, dopamine, and serotonin.
Pharmacology
- Dose-Effect Relationship : A study by Луценко et al. (2022) established the average effective dose of a related compound, 2-hydroxy-n-naphthalene-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide, as a potential anxiolytic. The study highlights the importance of determining effective dosage for therapeutic applications.
Chemistry
- Synthetic Methods : Che et al. (2015) described a synthetic method for creating derivatives of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione, which is closely related to the chemical . This method is significant for producing compounds with potential biological activity (Che et al., 2015).
Cancer Research
- Anticancer Evaluation : Research involving synthesis and evaluation of related compounds, such as those containing the isatin moiety, has shown promising results in anticancer applications. Studies like those conducted by Saravanan et al. (2012) and Shankaraiah et al. (2019) demonstrate the potential for these compounds in treating cancer.
Antimicrobial and Anti-Inflammatory Applications
- Antimicrobial Activity : Studies such as those by Sonawane et al. (2009) have synthesized and evaluated compounds with isatin hydrazone moiety, showing notable antimicrobial properties.
- Anti-Inflammatory and Antinociceptive Activities : Research like that conducted by Bassyouni et al. (2012) on triazole and pyrazole derivatives including 5-nitroindoline-2-one demonstrated significant anti-inflammatory and antinociceptive activities.
特性
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-22-18-9-8-17(11-16(18)12-19(22)23)21-20(24)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKDWVKMUNNLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

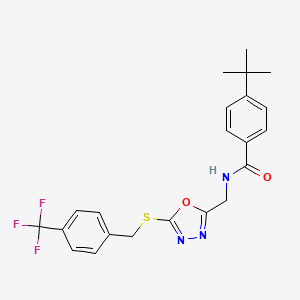
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
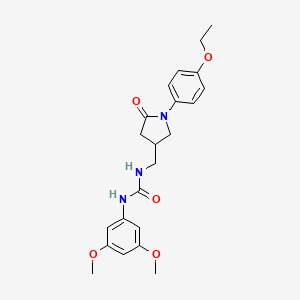
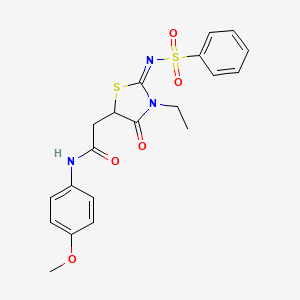
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)
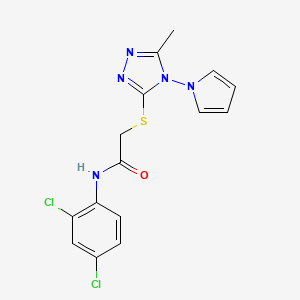
![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)
